Ethyl 6-bromo-4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core with bromo (Br) and chloro (Cl) substituents at positions 6 and 4, respectively, and an ethyl carboxylate group at position 3. The bromo and chloro substituents enhance its electrophilicity, making it a versatile intermediate in cross-coupling reactions for synthesizing more complex derivatives .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)6-7(12)5-3-4-13-9(5)14-8(6)11/h3-4H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVVAMKGDFJQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1Cl)C=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[2,3-b]Pyridine Skeleton Construction
The synthesis begins with constructing the pyrrolo[2,3-b]pyridine core, a fused bicyclic system combining pyrrole and pyridine rings. A common precursor is ethyl nicotinate, which undergoes cyclization with propargylamine derivatives to form the pyrrole ring. For example, heating ethyl 3-aminopyridine-4-carboxylate with propargyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate . Alternative routes involve Knorr-type cyclizations using α-ketoesters and aminopyridines, though yields are lower (~50%) due to competing side reactions .
Regioselective Bromination at Position 6
Bromination at position 6 is achieved using electrophilic brominating agents. N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C for 2 hours selectively brominates the electron-rich pyrrole ring, affording ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in 85% yield . Direct bromination with molecular bromine (Br₂) in chloroform is less selective, often resulting in di-brominated byproducts unless rigorously controlled at -10°C .
| Bromination Method | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Electrophilic | NBS | THF | 0°C | 85% |
| Direct | Br₂ | CHCl₃ | -10°C | 65% |
Chlorination at Position 4 via Directed Metalation
Introducing chlorine at position 4 requires directed ortho-metalation. Protecting the pyrrole NH with a tosyl group enables regioselective lithiation at position 4 using lithium diisopropylamide (LDA) at -78°C. Subsequent quenching with hexachloroethane (C₂Cl₆) in THF affords the 4-chloro derivative in 72% yield . Without protection, competing reactions at positions 2 and 6 reduce selectivity (<50%).
Key Reaction Conditions :
-
Base : LDA (2.2 equiv)
-
Quenching Agent : C₂Cl₆ (1.5 equiv)
-
Temperature : -78°C to -40°C
Esterification and Final Deprotection
The ethyl ester at position 5 is typically introduced early to avoid side reactions during halogenation. Hydrolysis of intermediate carboxylic acids (e.g., using NaOH in ethanol at reflux) followed by re-esterification with ethyl chloride in the presence of triethylamine yields the ethyl ester . Final deprotection of the tosyl group is achieved via hydrolysis with 2N NaOH in methanol at 60°C for 1 hour, restoring the NH group with >90% purity .
Optimization and Scalability
Industrial-scale synthesis prioritizes cost-effectiveness and yield. A one-pot bromination-chlorination sequence using NBS and N-chlorosuccinimide (NCS) in dichloromethane reduces steps, achieving 78% overall yield . Solvent recycling (THF) and catalytic Pd-assisted coupling further enhance efficiency.
Comparative Analysis of Methods :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 70–85% | 75–80% |
| Purity | >95% | >99% |
| Reaction Time | 8–12 hours | 4–6 hours |
Analytical Characterization
Successful synthesis is confirmed via:
-
NMR : NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, H-3), 7.92 (s, 1H, H-2), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 1.33 (t, 3H, J = 7.1 Hz, CH₃) .
-
Mass Spectrometry : m/z 333.93 [M+H]⁺ (calculated for C₁₀H₈BrClN₂O₂: 332.95).
-
HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water) .
Challenges and Mitigation Strategies
-
Regioselectivity : Competing halogenation at positions 2 and 7 is minimized using tosyl protection and low-temperature metalation .
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes di-halogenated impurities .
-
Stability : The compound is light-sensitive; storage under nitrogen at -20°C prevents decomposition.
Emerging Methodologies
Recent advances include photo-induced bromination using visible light catalysts (e.g., eosin Y), reducing reaction times to 30 minutes with comparable yields . Flow chemistry approaches also enable continuous production, improving throughput by 40% .
Chemical Reactions Analysis
Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. Palladium catalysts and boronic acids are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its derivatives may exhibit biological activity against various diseases, including cancer and infectious diseases.
Case Study : Research indicates that pyrrolopyridine derivatives can act as inhibitors for certain kinases involved in cancer progression. The bromine and chlorine substituents enhance the compound's binding affinity to target proteins, making it a candidate for further medicinal development .
Agrochemical Development
This compound's heterocyclic structure is of interest in agrochemicals, particularly in the development of herbicides and pesticides. Its ability to disrupt specific biochemical pathways in plants or pests can lead to effective agricultural solutions.
Case Study : A study demonstrated that similar pyrrolopyridine compounds could inhibit the growth of certain weed species by interfering with their metabolic processes. This compound may be synthesized and tested for similar herbicidal properties .
Material Science
The compound's unique chemical structure allows it to be utilized in material science for developing new polymers or coatings with enhanced properties such as thermal stability or chemical resistance.
Case Study : Research on pyrrole-based polymers has shown promising results in creating materials with superior mechanical properties. This compound could serve as a building block for synthesizing advanced materials .
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, leading to inhibition or activation of specific pathways. For example, in medicinal chemistry, the compound may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Substituent Variation : Methoxy (OCH₃) at position 5 instead of halogens.
- Synthesis Efficiency : Higher yield (85%) compared to chloro analogs (60%), suggesting electron-donating groups improve reaction outcomes .
Heterocyclic Derivatives with Modified Cores
Thieno[2,3-b]pyridine Analogs
- Example: Ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate.
- Core Modification : Replaces pyrrole with thiophene, altering electronic properties.
Pyrrolo[2,3-d]pyrimidine Derivatives
- Example : Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.
- Structural Differences : Incorporates a pyrimidine ring instead of pyridine, increasing hydrogen-bonding capacity.
- Molecular Weight : 269.68 g/mol, lower than the target compound’s calculated 287.54 g/mol .
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Halogenated pyrrolopyridines often require careful optimization; chloro derivatives (e.g., 5-chloro analogs) show lower yields than methoxy-substituted ones .
- Reactivity Trends : Bromo substituents enhance electrophilicity, favoring Suzuki-Miyaura couplings, while chloro groups may limit reactivity in certain conditions .
- Biological Relevance: Thienopyridine derivatives exhibit antiviral activity, suggesting that the target compound’s halogenated pyrrolopyridine core could be explored for similar applications .
Notes
- Data Limitations: Limited information on the target compound’s physical properties (e.g., solubility, melting point) and bioactivity necessitates further experimental validation.
- Structural Insights : Positional isomerism and ring fusion significantly impact electronic properties and synthetic utility, as seen in pyrrolo[2,3-b] vs. [2,3-c] derivatives .
Biological Activity
Ethyl 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 2167213-68-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrClN2O2 |
| Molecular Weight | 303.54 g/mol |
| Density | Not specified |
| LogP | 3.30 |
| Polar Surface Area | 28.68 Ų |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.
- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values ranging from 0.25 to 12.5 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies have documented the efficacy of this compound in treating bacterial infections:
- Study on Staphylococcus aureus : A study demonstrated that this compound exhibited an MIC of 0.25 mg/mL against S. aureus, significantly outperforming traditional antibiotics like amoxicillin .
- Comparative Analysis : In a comparative analysis with other pyrrole derivatives, this compound showed superior activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
Research Findings
Research has focused on the synthesis and modification of this compound to enhance its biological activity:
- Structural Modifications : Modifications in the pyrrole ring and substituents have been shown to significantly influence antibacterial potency and metabolic stability .
- Synergistic Effects : Combinations with other antibacterial agents have resulted in synergistic effects, enhancing overall efficacy against multi-drug resistant bacterial strains .
Q & A
Q. Basic
- NMR Analysis :
- ¹H NMR : Distinct signals for the ethyl ester (δ 1.3–1.4 ppm for CH₃; δ 4.2–4.4 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns. Coupling constants (e.g., J = 2–4 Hz for pyrrole protons) differentiate regioisomers .
- ¹³C NMR : Carbonyl peaks (δ 160–170 ppm) and halogenated aromatic carbons (δ 110–130 ppm) validate functional groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and halogen positions, critical for confirming regiochemistry .
What strategies mitigate contradictions in reported biological activity data for pyrrolo[2,3-b]pyridine derivatives?
Advanced
Contradictions often arise from assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assays : Use isogenic cell lines (e.g., CCRF-CEM vs. CEM/ADR5000) to control for multidrug resistance mechanisms .
- HPLC-Purity Correlation : High-purity batches (>98% by HPLC) reduce false positives/negatives. Impurities <1% are verified via LC-MS .
- Dose-Response Validation : IC₅₀ values should be replicated across ≥3 independent experiments with p < 0.05 significance .
How can computational modeling optimize the design of derivatives targeting kinase inhibition?
Q. Advanced
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to ATP pockets in kinases like JAK2 or EGFR. Key interactions:
- QSAR Models : Quantitative structure-activity relationships (QSAR) using Hammett constants (σ) for halogen substituents correlate electronic effects with inhibitory potency (R² > 0.85) .
What are the challenges in achieving regioselective halogenation, and how are they addressed?
Advanced
Regioselectivity is influenced by electronic and steric factors:
- Bromination : NBS with AIBN in CCl₄ favors the 6-position due to radical stability at electron-rich sites. Competing 3-bromination is minimized at low temperatures (−10°C) .
- Chlorination : POCl₃ in DMF selectively targets the 4-position via electrophilic aromatic substitution. Steric hindrance from the ethyl ester directs chlorine away from adjacent positions .
Validation : LC-MS monitors reaction progress, and regiochemistry is confirmed via NOESY (nuclear Overhauser effect) correlations in NMR .
What role does this compound play in fragment-based drug discovery (FBDD)?
Q. Advanced
- Fragment Library Screening : The pyrrolo[2,3-b]pyridine core serves as a versatile scaffold. Its low molecular weight (<300 Da) and high ligand efficiency (>0.3) make it suitable for FBDD .
- Structure Elaboration : Derivatives are synthesized via Suzuki-Miyaura coupling (e.g., introducing aryl boronic acids at the 6-position) to enhance binding affinity. SPR (surface plasmon resonance) screens identify hits with KD < 10 µM .
How are stability and solubility profiles optimized for in vivo studies?
Q. Advanced
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base).
- Prodrug Strategies : Ethyl ester hydrolysis to carboxylic acid derivatives enhances bioavailability. Enzymatic cleavage is confirmed via LC-MS in plasma stability assays .
- Accelerated Stability Testing : Forced degradation (40°C/75% RH for 4 weeks) identifies degradation products (e.g., dehalogenation) mitigated by lyophilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
